The compound is derived from 2,5-difluorophenol, which is a fluorinated aromatic compound. Its classification falls under the category of substituted phenolic compounds, particularly those that contain amine functionalities. The molecular formula for 2-(2,5-Difluorophenoxy)ethan-1-amine is , indicating the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity.
The synthesis of 2-(2,5-Difluorophenoxy)ethan-1-amine typically involves several key steps:
The molecular structure of 2-(2,5-Difluorophenoxy)ethan-1-amine can be represented using various chemical notation systems:
InChI=1S/C9H10F2N/c1-6(12)13-9-3-7(10)4-8(11)5-9/h3-5,6H,12H2,1-2H3CC(CN)OC1=C(C(=C(C=C1)F)F)CThe structure consists of a difluorinated phenyl ring connected through an ether linkage to an ethanamine moiety. The presence of fluorine substituents enhances the compound's lipophilicity and biological activity.
2-(2,5-Difluorophenoxy)ethan-1-amine can participate in several chemical reactions:
The mechanism of action for 2-(2,5-Difluorophenoxy)ethan-1-amine largely depends on its biological targets:
The applications of 2-(2,5-Difluorophenoxy)ethan-1-amine are diverse:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: